![molecular formula C18H22FN5O B2571014 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine CAS No. 2379951-94-5](/img/structure/B2571014.png)
2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CBP-307 and is a selective antagonist of the G protein-coupled receptor 119 (GPR119).
作用機序
CBP-307 acts as a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which is a G protein-coupled receptor that is involved in glucose homeostasis and incretin hormone secretion. By blocking 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, CBP-307 inhibits the secretion of incretin hormones and reduces glucose-stimulated insulin secretion. CBP-307 also reduces food intake by inhibiting the release of appetite-stimulating hormones in the gut.
Biochemical and Physiological Effects
CBP-307 has been shown to have several biochemical and physiological effects in animal models. In diabetic rats, CBP-307 has been shown to increase insulin secretion and improve glucose tolerance. In obese mice, CBP-307 has been shown to reduce food intake and promote weight loss. CBP-307 has also been shown to reduce inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
CBP-307 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which allows for the specific targeting of this receptor. CBP-307 has also been shown to have good oral bioavailability in animal models. However, CBP-307 has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
将来の方向性
There are several future directions for the study of CBP-307. One direction is the development of more potent and selective 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine antagonists for use in the treatment of diabetes and other metabolic disorders. Another direction is the investigation of the potential use of CBP-307 in combination with other drugs for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Finally, the study of the long-term safety and efficacy of CBP-307 in humans is an important future direction for the development of this compound as a therapeutic agent.
合成法
The synthesis of CBP-307 involves several steps, starting with the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 4-bromo-1,3-dioxolane to form the intermediate 4-(6-cyclobutylpyrimidin-4-yl)oxytetrahydrofuran. This intermediate is then reacted with piperidine and 5-fluoropyrimidine to form the final product, CBP-307. The synthesis of CBP-307 has been reported in several scientific publications, and the compound has been synthesized in both small and large scales.
科学的研究の応用
CBP-307 has been studied for its potential therapeutic applications in several areas, including diabetes, obesity, and gastrointestinal disorders. 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, the target receptor of CBP-307, is predominantly expressed in pancreatic beta cells and intestinal L cells, which are involved in glucose homeostasis and incretin hormone secretion. CBP-307 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, CBP-307 has been shown to promote weight loss and reduce food intake in animal models of obesity. CBP-307 has also been studied for its potential use in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
特性
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-15-9-20-18(21-10-15)24-6-4-13(5-7-24)11-25-17-8-16(22-12-23-17)14-2-1-3-14/h8-10,12-14H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHGQMJCJDCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。